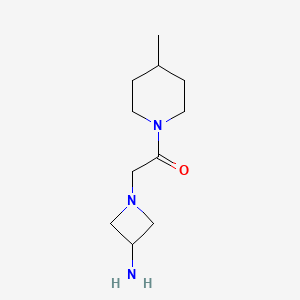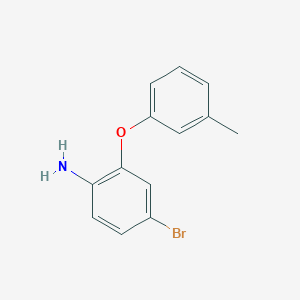
2-氨基-N-(丙-2-炔-1-基)噻唑-5-磺酰胺
描述
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C6H7N3O2S2 and its molecular weight is 217.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗
2-氨基噻唑衍生物因其能够抑制某些参与癌症进展的酶或途径而被探索用于癌症药物开发。 例如,它们已被设计为结合 Bcr-Abl 和 HDAC 抑制活性,靶向白血病 .
抗菌活性
噻唑类化合物因其抗菌特性而被研究。 一些衍生物对多种细菌菌株表现出活性,使其成为开发新型抗生素的候选药物 .
抗氧化活性
含有噻唑部分的化合物也因其抗氧化特性而被研究,这在保护细胞免受氧化应激方面很重要 .
甲状腺抑制
2-氨基噻唑本身已被用作治疗甲状腺机能亢进的甲状腺抑制剂,因为它能够干扰甲状腺激素的合成 .
选择性抑制活性
一些 2-氨基噻唑类似物对各种人类癌细胞系表现出选择性抑制活性,包括乳腺癌、白血病、肺癌、结肠癌、中枢神经系统癌、黑色素瘤、卵巢癌、肾癌和前列腺癌 .
作用机制
Target of Action
Thiazole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
It has been suggested that combinations of histone deacetylase (hdac) inhibitors with kinase inhibitor showed additive and synergistic effects .
Result of Action
It has been suggested that the designed compounds showed inhibitory activity against bcr-abl and hdac1 .
Action Environment
It has been suggested that the reaction occurs under mild conditions .
生化分析
Biochemical Properties
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and tyrosine kinases, which are crucial for cellular regulation and signaling . The compound’s interaction with HDACs leads to the accumulation of acetylated histones, thereby affecting gene expression. Additionally, its interaction with tyrosine kinases can inhibit cell proliferation, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, the compound can induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, it can modulate cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering cellular functions. For example, its inhibition of HDACs results in increased acetylation of histones, leading to changes in chromatin structure and gene expression . Additionally, the compound can act as a competitive inhibitor for tyrosine kinases, preventing the phosphorylation of key proteins involved in cell signaling . These molecular interactions underscore the compound’s potential in modulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods Long-term studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which are crucial for its therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been observed to exert therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to affect the metabolism of nucleotides and amino acids, which are essential for cell growth and proliferation . Additionally, it can modulate the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins . Understanding these factors is crucial for optimizing the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-amino-N-(prop-2-yn-1-yl)thiazole-5-sulfonamide plays a critical role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with chromatin and modulates gene expression . Additionally, it can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
属性
IUPAC Name |
2-amino-N-prop-2-ynyl-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S2/c1-2-3-9-13(10,11)5-4-8-6(7)12-5/h1,4,9H,3H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKFDAFOZOMSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1=CN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


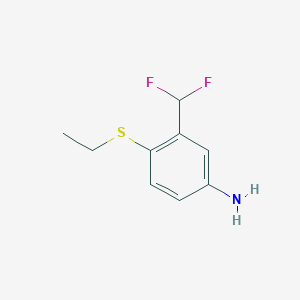
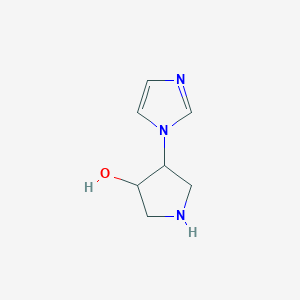
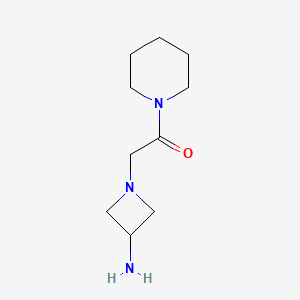
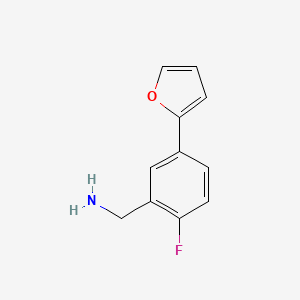
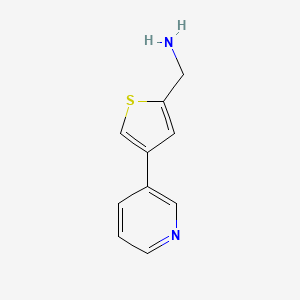
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)
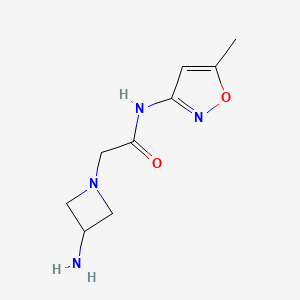
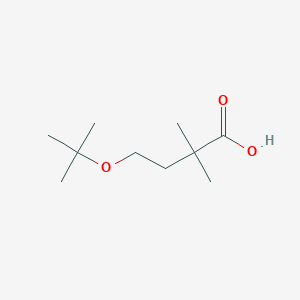
![1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1489829.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
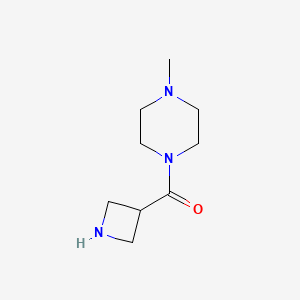
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)
